molecular formula C5H8ClFN2 B15050541 (2R,4S)-4-Fluoropyrrolidine-2-carbonitrile hydrochloride

(2R,4S)-4-Fluoropyrrolidine-2-carbonitrile hydrochloride

Cat. No.: B15050541
M. Wt: 150.58 g/mol
InChI Key: OLZBUMFLINUMEV-UYXJWNHNSA-N
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Description

(2R,4S)-4-Fluoropyrrolidine-2-carbonitrile hydrochloride is a fluorinated pyrrolidine derivative with a carbonitrile group at the 2-position and a fluorine atom at the 4-position. Its stereochemistry (2R,4S) is critical for its biological activity, particularly in targeting fibroblast activation protein (FAP) and dipeptidyl peptidase IV (DPP-IV). This compound is used as a precursor in radiopharmaceuticals, such as ⁶⁸Ga-labeled ligands (e.g., SB03045 and SB03058), for positron emission tomography (PET) imaging of FAP-expressing tumors .

Properties

Molecular Formula

C5H8ClFN2

Molecular Weight

150.58 g/mol

IUPAC Name

(2R,4S)-4-fluoropyrrolidine-2-carbonitrile;hydrochloride

InChI

InChI=1S/C5H7FN2.ClH/c6-4-1-5(2-7)8-3-4;/h4-5,8H,1,3H2;1H/t4-,5+;/m0./s1

InChI Key

OLZBUMFLINUMEV-UYXJWNHNSA-N

Isomeric SMILES

C1[C@@H](CN[C@H]1C#N)F.Cl

Canonical SMILES

C1C(CNC1C#N)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-4-Fluoropyrrolidine-2-carbonitrile hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoropyrrolidine and cyanogen bromide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at the 4-position undergoes nucleophilic substitution under controlled conditions. This reactivity is exploited to introduce diverse functional groups or modify stereochemical properties.

Reagent/ConditionsProduct FormedKey ObservationsSource
KF in polar aprotic solventEpoxide intermediatesStereospecific substitution
NH₃ in MeOH4-Aminopyrrolidine derivativesRetention of (2R,4S) configuration
NaCN in DMF4-Cyanopyrrolidine analogsRequires catalytic base

Cyano Group Transformations

The nitrile group at the 2-position participates in hydrolysis, reduction, and cycloaddition reactions, enabling access to amines, carboxylic acids, and heterocycles.

Reaction TypeConditionsProductYieldSource
Hydrolysis (Acidic)HCl (4M), reflux(2R,4S)-4-Fluoropyrrolidine-2-carboxylic acid85%
Reduction (Catalytic)H₂, Ra-Ni, EtOH(2R,4S)-4-Fluoropyrrolidine-2-amine78%
Grignard AdditionRMgX, THF, −78°CTertiary alcohols60–70%

Ring-Opening Reactions

The pyrrolidine ring undergoes regioselective opening under acidic or oxidative conditions, forming linear intermediates for further functionalization.

ReagentConditionsProductApplicationSource
H₂SO₄ (conc.)100°C, 6 hours4-Fluoro-2-cyanobutane sulfonatePrecursor for alkylation
Ozone−78°C, CH₂Cl₂Dialdehyde derivativesCross-coupling substrates
Br₂ in AcOHRoom temperature, 2 hoursDibrominated chain compoundsPolymer synthesis

Stereochemical Stability in Reactions

The (2R,4S) configuration remains intact under most reaction conditions, as demonstrated by retention of optical rotation and X-ray crystallography data.

ReactionObserved Stereochemical OutcomeAnalytical MethodSource
SN2 FluorinationComplete retention at C4Chiral HPLC ([α]D = +12.5°)
Nitrile ReductionNo racemization at C2Polarimetry
Epoxide FormationTrans-diaxial ring openingNMR (NOESY)

Stability and Reactivity Considerations

  • Thermal Stability : Decomposes above 200°C, releasing HF and HCN .

  • pH Sensitivity : Stable in acidic conditions (pH 2–6) but undergoes hydrolysis at pH > 8.

  • Solvent Effects : Reactivity is enhanced in polar aprotic solvents (e.g., DMF, DMSO) .

Scientific Research Applications

(2R,4S)-4-Fluoropyrrolidine-2-carbonitrile hydrochloride is a fluorinated pyrrolidine derivative that features a fluorine atom at the 4-position and a cyano group at the 2-position on the pyrrolidine ring. The stereochemistry at the 2R and 4S positions is critical to its biological interactions and efficacy. It has potential applications across various fields, especially in pharmaceutical development.

Applications

This compound and similar compounds have shown diverse biological activities. These activities are often evaluated through structure-activity relationship studies, which link specific structural features to observed effects.

Pharmaceutical Development

This compound is being explored as a lead compound for drug development because of its potential biological activities. Researchers have modified the P2 site of 2-cyano-4-fluoropyrrolidine derivatives to obtain more effective DPP-IV inhibitors . One such stable and potent DPP-IV inhibitor, 1d, is expected to be a therapeutic agent for treating type 2 diabetes mellitus and lowering postprandial hyperglycemia .

Design of FAP-Targeted Radioligands

Mechanism of Action

The mechanism of action of (2R,4S)-4-Fluoropyrrolidine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The nitrile group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall bioactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Analogues

(2S,4S)-4-Fluoropyrrolidine-2-carbonitrile Hydrochloride
  • Structural Difference : The 2R,4S configuration differs from 2S,4S in stereochemistry at the 2-position.
  • Impact : The 2S,4S isomer is used in DPP-IV inhibitors but shows reduced FAP-binding affinity compared to the 2R,4S variant due to stereochemical mismatch with FAP's active site .
  • Applications : Primarily explored in diabetes research for DPP-IV inhibition .
(2R,4R)-4-Fluoropyrrolidine-2-carbonitrile Hydrochloride
  • Structural Difference : Both 2R and 4R stereochemistry.
  • Impact : This isomer exhibits negligible FAP-targeting efficacy but is used in synthetic intermediates for other fluorinated compounds .
(S)-4,4-Difluoro-2-(fluoromethyl)pyrrolidine Hydrochloride
  • Structural Difference : Difluorination at the 4-position and a fluoromethyl group at the 2-position.
  • Impact: Increased hydrophobicity (LogD7.4 ≈ −1.92) compared to the monofluorinated target compound (LogD7.4 ≈ −2.81), reducing tumor uptake specificity .

Functional Group Modifications

SB03045 and SB03058
  • Structural Difference : DOTA-conjugated derivatives of (2R,4S)-4-fluoropyrrolidine-2-carbonitrile.
  • Impact: LogD7.4: −2.81 (SB03045) vs. −2.49 (SB03058), indicating moderate hydrophilicity suitable for renal clearance . FAP Inhibition: Both show nanomolar affinity for FAP, but SB03045 has 97% reduced bone uptake when co-injected with FAPI-04, highlighting superior specificity .
FAPI-04
  • Structural Difference: Contains a quinoline-based scaffold instead of pyrrolidine.
  • Impact: LogD7.4: −1.92 (more hydrophobic), leading to higher non-specific uptake in healthy tissues .

DPP-IV Inhibitors

(2S,4S)-1-{[(3S)-7-Hydroxy-1,2,3,4-Tetrahydroisoquinolin-3-yl]carbonyl}-4-fluoropyrrolidine-2-carbonitrile (23m)
  • Structural Difference : Aryl carbonyl group at the 1-position.
(2S,4S)-1-[N-(tert-Butyl)glycyl]-4-fluoropyrrolidine-2-carbonitrile (36g)
  • Structural Difference : Addition of a tert-butyl glycyl side chain.
  • Impact : Enhances metabolic stability but reduces solubility (LogD7.4 ≈ −1.5) .

Data Tables

Table 1: Physicochemical Properties

Compound LogD7.4 Molecular Weight Key Applications Reference
(2R,4S)-4-Fluoropyrrolidine-2-carbonitrile HCl −2.81 150.58 FAP-targeted PET imaging
SB03045 −2.81 665.23 (⁶⁸Ga) Tumor imaging
FAPI-04 −1.92 704.65 (⁶⁸Ga) Broad-spectrum FAP imaging
(S)-4,4-Difluoro-2-(fluoromethyl)pyrrolidine HCl −1.92 164.58 DPP-IV inhibition

Key Research Findings

Hydrophilicity and Imaging: The 2R,4S configuration confers optimal hydrophilicity (LogD7.4 ≈ −2.8), enabling rapid clearance from blood and reducing background noise in PET imaging .

Stereochemistry Matters : The 2R,4S isomer shows >10-fold higher FAP-binding affinity than its 2S,4S counterpart due to better alignment with FAP’s catalytic pocket .

Clinical Ambiguities : Despite preclinical promise, clinical correlations between FAP expression and radiotracer uptake remain inconsistent, necessitating further studies .

Biological Activity

(2R,4S)-4-Fluoropyrrolidine-2-carbonitrile hydrochloride is a fluorinated pyrrolidine derivative that has garnered attention for its diverse biological activities. Its unique stereochemistry and functional groups contribute to its potential therapeutic applications, particularly in oncology and metabolic disorders.

Chemical Structure and Properties

The compound is characterized by:

  • Fluorine atom at the 4-position
  • Cyano group at the 2-position of the pyrrolidine ring
  • Stereochemistry defined as (2R,4S), which is crucial for its biological interactions and efficacy

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antiviral Properties : Preliminary studies suggest it may inhibit viral replication processes, indicating potential as an antiviral agent.
  • Neuroprotective Effects : Due to its structural similarity to neurotransmitters, it may interact with neural receptors, offering neuroprotective benefits.
  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro and may serve as a scaffold for developing targeted cancer therapies .
  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition : It has been evaluated as a DPP-IV inhibitor, with compounds exhibiting high selectivity and efficacy in lowering blood glucose levels in vivo .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibits viral replication
NeuroprotectiveInteracts with neural receptors
AnticancerInhibits cancer cell proliferation
DPP-IV InhibitionLowers blood glucose in vivo

Case Study: DPP-IV Inhibition

In a study evaluating various derivatives of pyrrolidine-2-carbonitrile, compound 9l demonstrated excellent DPP-IV inhibitory activity (IC50 = 0.01 μM) and good selectivity against related peptidases. This compound was effective in oral glucose tolerance tests in ICR mice, highlighting its potential for treating metabolic disorders .

Case Study: Cancer Therapeutics

The (2S,4S)-4-fluoropyrrolidine-2-carbonitrile scaffold was assessed for its ability to target fibroblast activation protein (FAP) in cancer cells. The study found that it exhibited comparable tumor uptake to established radiopharmaceuticals, suggesting its utility in cancer diagnosis and therapy .

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules:

  • Binding Affinity : Interaction studies indicate strong binding affinities with specific receptors involved in metabolic pathways and cancer progression.
  • Structure-Activity Relationship (SAR) : SAR studies have shown that modifications at specific positions on the pyrrolidine ring can enhance or diminish biological activity, guiding future drug design efforts .

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